molecular formula C11H12N2O3 B2934759 methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 307512-39-6

methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2934759
CAS No.: 307512-39-6
M. Wt: 220.228
InChI Key: NIKJLGUAFSBYRY-UHFFFAOYSA-N
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Description

Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds This compound features a pyrrole ring substituted with a cyanoacetyl group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylpyrrole-3-carboxylate as the starting material.

  • Cyanoacetylation: The cyanoacetyl group is introduced through a cyanoacetylation reaction, where cyanoacetic acid or its derivatives react with the pyrrole ring.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel, and the reaction is controlled to optimize yield and purity.

  • Purification: After the reaction, the product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the cyano group.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidized pyrroles, such as pyrrole-2-carboxylic acid.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Substituted pyrroles with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. Biology: It serves as a precursor for the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

  • Methyl 4-(cyanoacetyl)benzoate: Another ester with a cyanoacetyl group, but with a benzene ring instead of a pyrrole ring.

  • Methyl cyanoacetate: A simpler ester with a cyanoacetyl group, used as an intermediate in organic synthesis.

Uniqueness: Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole core, which imparts different chemical reactivity and biological activity compared to benzene-based compounds

Properties

IUPAC Name

methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-9(11(15)16-3)7(2)13-10(6)8(14)4-5-12/h13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKJLGUAFSBYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321495
Record name methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307512-39-6
Record name methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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